The synthesis of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate typically involves several key steps, often utilizing chiral starting materials to ensure the desired stereochemistry. One common method includes:
For example, one method described involves coupling tert-butyl (S)-2-(hydroxymethyl)morpholine-4-carboxylate with aryl bromides under copper-mediated conditions, yielding complex organic structures with significant biological activity .
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate features a morpholine ring, which is a six-membered heterocyclic structure containing one nitrogen atom. The molecular structure can be analyzed as follows:
The structural representation can be visualized through its InChI code:
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate is involved in various chemical reactions:
The reactivity profile is significantly influenced by the steric and electronic properties imparted by the tert-butyl group.
The mechanism of action of tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate primarily revolves around its ability to undergo nucleophilic attack due to the presence of both electrophilic centers (the carbon adjacent to the nitrogen) and nucleophilic sites (the hydroxymethyl group). The following steps outline its mechanism:
This mechanism underscores its versatility in organic synthesis.
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate exhibits several notable physical and chemical properties:
These properties are crucial for understanding its behavior in various chemical environments.
Tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate finds applications across multiple fields:
The compound's broad applicability highlights its significance in both academic research and industrial applications.
The core structure is defined by the morpholine ring substituted at the 2-position with a hydroxymethyl group (–CH₂OH) and at the 4-position with a tert-butoxycarbonyl (Boc) protecting group. The systematic IUPAC name is tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate. Key variations include:
Table 1: Nomenclature and Isomeric Variations
| Designation Type | Name | CAS Number |
|---|---|---|
| Systematic IUPAC | tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-69-9 (rac) |
| Common Synonym | 4-Boc-2-hydroxymethyl-morpholine | 135065-69-9 |
| Chiral-Specific (R) | (R)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-71-3 |
| Chiral-Specific (S) | (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | 135065-76-8 |
The C2 carbon of the morpholine ring constitutes the sole chiral center, generating two enantiomers with distinct spatial configurations:
SMILES (Simplified Molecular-Input Line-Entry System) encodings capture atomic connectivity and stereochemistry:
CC(C)(C)OC(=O)N1CC(CO)OCC1 [1] [10]. O=C(N1C[C@H](CO)OCC1)OC(C)(C)C (Chirality indicator @ denotes C2 R-configuration) [4]. O=C(N1C[C@@H](CO)OCC1)OC(C)(C)C (@@ denotes S-configuration) [9].Canonical Identifiers: InChI=1S/C10H19NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h8,12H,4-7H2,1-3H3/t8-/m0/s1 [9]. FJYBLMJHXRWDAQ-QMMMGPOBSA-N (Stereodescriptor QMMMGPOBSA differentiates it from the R-form) [5] [9]. Table 2: Commercial Availability of Enantiomers
| Supplier | Enantiomer | CAS | Purity | Storage Conditions |
|---|---|---|---|---|
| BLD Pharm (US) | (R) | 135065-71-3 | >97% | Inert atmosphere, 2-8°C |
| Ambeed (Global) | (S) | 135065-76-8 | 97% | Inert atmosphere, RT |
| Synquest Labs (US) | (R) | 135065-71-3 | Unspecified | Unspecified |
| AiFChem (CN) | (S) | 135065-76-8 | 97% | Dark, inert, RT |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1